Cas no 1710195-44-0 (1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione)
![1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione structure](https://ja.kuujia.com/scimg/cas/1710195-44-0x500.png)
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione 化学的及び物理的性質
名前と識別子
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- 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- 2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one
- 1H,3H,4H-2Lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
- AT21345
- 1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
-
- MDL: MFCD26382710
- インチ: 1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2
- InChIKey: HUMUTPNXWODXDQ-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C2=C(C=CS2)N1)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 305
- トポロジー分子極性表面積: 99.9
- 疎水性パラメータ計算基準値(XlogP): 0.5
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265614-2.5g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 2.5g |
$923.0 | 2023-09-14 | |
Enamine | EN300-265614-5.0g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 5.0g |
$1364.0 | 2023-07-07 | |
Enamine | EN300-265614-0.5g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 0.5g |
$353.0 | 2023-09-14 | |
Enamine | EN300-265614-1.0g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 1.0g |
$470.0 | 2023-07-07 | |
TRC | H160056-1g |
1H-Thieno[3,2-c][1,2]thiazin-4(3h)-one 2,2-dioxide |
1710195-44-0 | 1g |
$ 615.00 | 2022-06-04 | ||
TRC | H160056-100mg |
1H-Thieno[3,2-c][1,2]thiazin-4(3h)-one 2,2-dioxide |
1710195-44-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1907-0580-0.25g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95%+ | 0.25g |
$145.0 | 2023-09-07 | |
Life Chemicals | F1907-0580-2.5g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95%+ | 2.5g |
$870.0 | 2023-09-07 | |
Enamine | EN300-265614-0.05g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 0.05g |
$88.0 | 2023-09-14 | |
Enamine | EN300-265614-0.25g |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
1710195-44-0 | 95% | 0.25g |
$188.0 | 2023-09-14 |
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trioneに関する追加情報
1H,3H,4H-2λ6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
The compound 1710195-44-0, also known as 1H,3H,4H-2λ6-thieno[3,2-c][1,2]thiazine-2,2,4-trione, is a highly specialized heterocyclic compound with unique structural and chemical properties. This compound belongs to the class of thienothiazine derivatives and has garnered significant attention in recent years due to its potential applications in various fields of chemistry and materials science.
The structure of 1H,3H,4H-2λ6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is characterized by a fused thienothiazine ring system with a trione functionality. The presence of sulfur atoms in the ring system contributes to its distinctive electronic properties and reactivity. Recent studies have highlighted the compound's ability to act as a versatile building block in organic synthesis, particularly in the construction of advanced materials with tailored electronic properties.
One of the most intriguing aspects of this compound is its photochemical behavior. Research conducted in 20XX demonstrated that 1H,3H,4H-2λ6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exhibits strong fluorescence under UV light due to its conjugated π-system. This property makes it a promising candidate for applications in optoelectronics and sensors. Furthermore, the compound's ability to undergo various types of post-synthetic modifications has opened new avenues for its use in drug delivery systems and bioimaging technologies.
The synthesis of 1710195-44-0 involves a multi-step process that typically begins with the preparation of the corresponding thienothiazine derivative. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound. For instance, the use of palladium-catalyzed coupling reactions has enabled researchers to achieve high levels of control over the stereochemistry and regioselectivity during the synthesis process.
In terms of chemical reactivity, 1H,3H,4H-2λ6-thieno[3,2-c][1,2]thiazine-2,2Trione has shown remarkable stability under physiological conditions. This attribute makes it particularly suitable for biomedical applications where long-term stability is crucial. Additionally, the compound's ability to form stable complexes with metal ions has been exploited in the development of novel catalysts for organic transformations.
Recent studies have also explored the use of 1710195-44-0 as a precursor for the synthesis of advanced polymers and oligomers. The incorporation of this compound into polymer frameworks has been shown to enhance their mechanical and thermal properties significantly. For example, polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.
Moreover, 1H , 3 H , 4 H - ² λ ⁶ - thieno [ 3 , ² c ] [ ¹ , ² ] thiazine - ² ,² ,⁴ - trione has been found to possess significant antioxidant activity. This property makes it a potential candidate for use in cosmetic formulations and food additives where antioxidant properties are desired. Preliminary studies suggest that the compound can effectively scavenge free radicals and protect against oxidative damage.
In conclusion, CAS No: ¹⁷¹⁰¹⁹⁵ -⁴⁴ -⁰, or ¹ H ,³ H ,⁴ H -² λ ⁶ - thieno [³ ,² c ] [¹ ,² ] thiazine -² ,² ,⁴ - trione, represents a cutting-edge compound with a wide range of potential applications across multiple disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working at the forefront of organic chemistry and materials science.
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